molecular formula C9H9F2N3 B3010989 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1795186-93-4

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3010989
CAS No.: 1795186-93-4
M. Wt: 197.189
InChI Key: WMBMRXORZVRTJT-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Biochemical Analysis

Cellular Effects

The effects of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are complex and multifaceted. The compound is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins This also includes any effects on its localization or accumulation

Preparation Methods

The synthesis of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine family include:

  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives

Compared to these compounds, 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of both difluoromethyl and dimethyl groups, which contribute to its enhanced biological activity and stability .

Properties

IUPAC Name

7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c1-5-3-7(9(10)11)14-8(12-5)4-6(2)13-14/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBMRXORZVRTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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